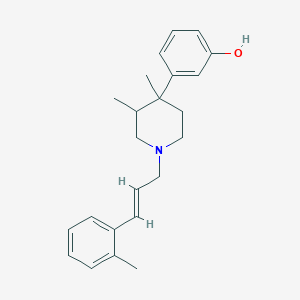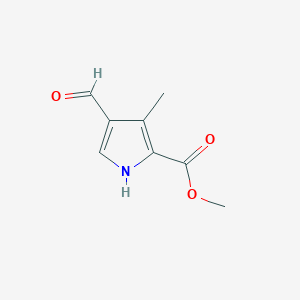
methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The InChI code for “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . They can also undergo highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Physical And Chemical Properties Analysis
“Methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” is a solid compound . The compound’s IUPAC name is “methyl 4-formyl-1H-pyrrole-2-carboxylate” and its InChI key is MIBDQVZPRVDXQP-UHFFFAOYSA-N .Applications De Recherche Scientifique
- Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- Pyrrole derivatives have been used in the synthesis of various drugs with biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The methods of application or experimental procedures involve the synthesis of pyrrole and pyrrole containing analogs . The structure–activity relationship studies have been discussed along with their therapeutic applications .
- The results or outcomes obtained include the synthesis of more active compounds and the discovery of drugs with various biological properties .
- Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
- The methods of application or experimental procedures involve the isolation of Py-2-C derivatives from natural sources and the chemical production of Py-2-Cs .
- The results or outcomes obtained include the isolation of Py-2-C derivatives from natural sources and the discovery of their various biological functions .
Medicinal Chemistry
Natural Product Chemistry
- Pyrroles are utilized as a catalyst for the polymerization process . They are functional in various metallurgical processes, luminescence chemistry, spectrochemical analysis, and transition metal complex catalyst for uniform polymerization .
- The methods of application or experimental procedures involve the use of pyrroles in the polymerization process .
- The results or outcomes obtained include the successful use of pyrroles as a catalyst for the polymerization process .
- Pyrroles are used as corrosion inhibitors .
- The methods of application or experimental procedures involve the use of pyrroles in various metallurgical processes .
- The results or outcomes obtained include the successful use of pyrroles as corrosion inhibitors .
- Pyrroles are used as a solvent for resins and terpenes .
- The methods of application or experimental procedures involve the use of pyrroles as a solvent .
- The results or outcomes obtained include the successful use of pyrroles as a solvent for resins and terpenes .
Polymer Chemistry
Corrosion Inhibition
Solvent for Resins and Terpenes
Preservative
- Pyrrole derivatives have been found to exhibit antibacterial and antifungal activities .
- The methods of application or experimental procedures involve the synthesis of pyrrole derivatives and testing their antibacterial and antifungal activities .
- The results or outcomes obtained include the discovery of pyrrole derivatives with antibacterial and antifungal properties .
- Pyrrole derivatives have been found to exhibit antitumor activities .
- The methods of application or experimental procedures involve the synthesis of pyrrole derivatives and testing their antitumor activities .
- The results or outcomes obtained include the discovery of pyrrole derivatives with antitumor properties .
- Pyrrole derivatives have been found to exhibit antidiabetic activities .
- The methods of application or experimental procedures involve the synthesis of pyrrole derivatives and testing their antidiabetic activities .
- The results or outcomes obtained include the discovery of pyrrole derivatives with antidiabetic properties .
- Pyrrole derivatives have been found to exhibit anti-allergic activities .
- The methods of application or experimental procedures involve the synthesis of pyrrole derivatives and testing their anti-allergic activities .
- The results or outcomes obtained include the discovery of pyrrole derivatives with anti-allergic properties .
Antibacterial and Antifungal Agents
Antitumor Agents
Antidiabetic Agents
Anti-allergic Agents
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
The future directions for “methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate” could involve further exploration of its synthesis methods, chemical properties, and potential applications. Given the wide range of biological activities exhibited by pyrrole derivatives, there may be potential for the development of new pharmaceuticals or other useful compounds .
Propriétés
IUPAC Name |
methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(4-10)3-9-7(5)8(11)12-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVDPBGFXRDGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1803589-57-2 | |
| Record name | methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)

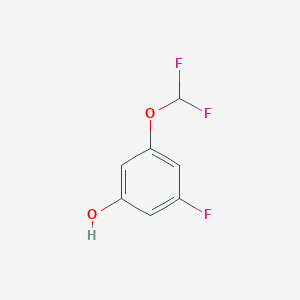
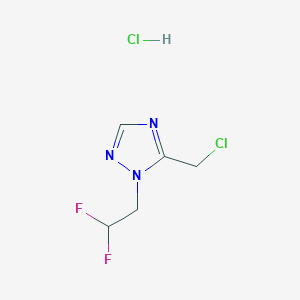
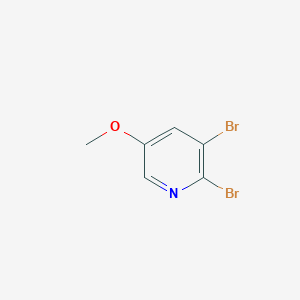
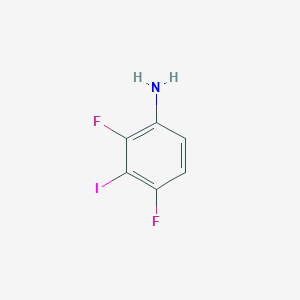
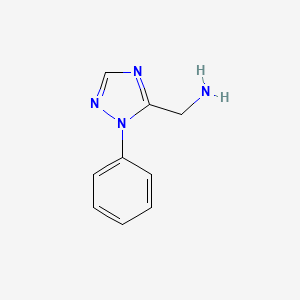
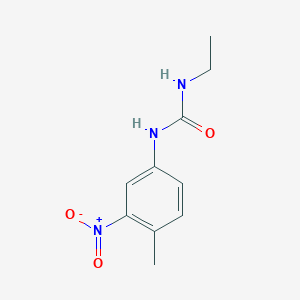
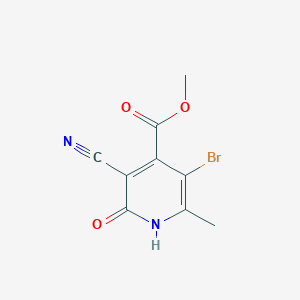
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
